N,N-Dipropylpyridin-4-Amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dipropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERPFDRCBSOYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498816 | |
| Record name | N,N-Dipropylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69008-70-4 | |
| Record name | N,N-Dipropylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,n Dipropylpyridin 4 Amine
Synthetic Routes to N,N-Dipropylpyridin-4-Amine
The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily include the direct amination of pyridine (B92270) precursors, alkylation of 4-aminopyridine (B3432731), and reductive amination strategies.
Amination Reactions of Pyridine Precursors (e.g., 4-chloropyridine (B1293800) hydrochloride)
A direct and common method for synthesizing this compound is the nucleophilic aromatic substitution reaction of a suitable pyridine precursor with dipropylamine (B117675). 4-Chloropyridine, often used as its more stable hydrochloride salt, is a typical starting material. nih.govrsc.org The reaction involves the displacement of the chloro group at the 4-position of the pyridine ring by dipropylamine.
The reaction is typically carried out by heating 4-chloropyridine hydrochloride with an excess of di-n-propylamine, which acts as both the nucleophile and the base to neutralize the hydrogen chloride. An inhibitor like potassium fluoride (B91410) can also be added. rsc.org Following the reaction, the excess dipropylamine is removed, and the product is isolated after an aqueous workup and purification, often by recrystallization from a suitable solvent like petroleum ether. rsc.org
| Reactant 1 | Reactant 2 | Other Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-chloropyridine hydrochloride | di-n-propylamine | Potassium fluoride | 110 °C | 8 hours | 81.2% | rsc.org |
Alkylation Strategies for Amine Introduction
An alternative approach to this compound involves the sequential alkylation of 4-aminopyridine. This strategy requires the introduction of two propyl groups onto the nitrogen atom of the amino group. Direct alkylation of amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the pyridine ring nitrogen.
To achieve selective N,N-dialkylation, modern synthetic methods may be employed. These can include using a heterogeneous catalyst to facilitate the reaction between an aminopyridine and an alkylating agent. stackexchange.com Another approach involves the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the 4-aminopyridine. The protected amine can be mono-alkylated, followed by deprotection and a second alkylation step. The use of highly reactive bases, such as an electrogenerated acetonitrile (B52724) anion, can facilitate the alkylation of N-Boc-4-aminopyridine under mild conditions. researchgate.net
Reductive Amination Pathways
Reductive amination provides an indirect yet powerful method for the synthesis of this compound. researchgate.netnih.gov This pathway typically begins with a pyridine derivative containing a carbonyl group at the 4-position, such as 4-pyridinecarboxaldehyde (B46228) or 4-acetylpyridine.
The reaction proceeds in two main steps, which can often be performed in a single pot. researchgate.net First, the carbonyl compound reacts with dipropylamine to form an intermediate iminium ion. Second, a reducing agent is added to reduce the iminium ion to the final tertiary amine product, this compound. nih.gov A variety of reducing agents can be used, with their selection depending on the specific substrate and desired reaction conditions. Titanium(IV) isopropoxide can be used as a Lewis acid catalyst and water scavenger to promote imine formation. acs.org
| Reducing Agent | Key Features | Reference |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Common, inexpensive, reduces aldehydes, ketones, and imines. | nih.govrsc.org |
| Sodium cyanoborohydride (NaBH₃CN) | Milder than NaBH₄, selectively reduces imines in the presence of carbonyls at neutral or weakly acidic pH. | researchgate.netnih.gov |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective, particularly effective for reductive aminations and does not require pH control. | researchgate.net |
Synthesis of Functionalized this compound Derivatives
Functionalized derivatives of this compound are synthesized to modulate its chemical properties or to prepare it for specific applications, such as in catalysis, materials science, or as a molecular probe.
Introduction of Additional Substituents
The introduction of new functional groups onto the pyridine ring of this compound is governed by the principles of electrophilic aromatic substitution. The N,N-dipropylamino group at the 4-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack. This activating effect directs incoming electrophiles primarily to the positions ortho to the amino group, which are the 3- and 5-positions of the pyridine ring.
For example, halogenation can introduce bromine or chlorine atoms at these positions. The reaction of 4-aminopyridine with bromine can lead to bromination of the pyridine ring. acs.orgresearchgate.net While direct nitration of aminopyridines can be complicated by the protonation of the basic nitrogen atoms in the strongly acidic media, which deactivates the ring, specific conditions can be employed. stackexchange.com The use of milder nitrating agents or a two-step process involving N-oxidation followed by nitration and subsequent deoxygenation can provide access to nitro-substituted derivatives.
Derivatization for Specific Research Applications
Derivatization refers to the chemical modification of a compound to produce a new compound with properties that are tailored for a specific purpose. For this compound, derivatization can be used to enhance its utility in research.
Quaternization: The pyridine ring nitrogen is nucleophilic and can react with alkyl or aryl halides in an SN2 reaction to form quaternary ammonium (B1175870) salts, also known as pyridinium (B92312) salts. embibe.com This modification introduces a permanent positive charge, altering the compound's solubility and electronic properties, which can be useful in applications like phase-transfer catalysis or for creating ionic liquids. embibe.com
Analytical Derivatization: For analytical purposes, such as mass spectrometry or chromatography, derivatization can improve the detection and ionization efficiency of the molecule. Reagents that specifically react with amine functionalities can be employed. For instance, various pyrylium (B1242799) salts like 2,4,6-trimethylpyrylium (TMPy) or 2,4-diphenyl-pyranylium (DPP-TFB) can react with primary and secondary amines to form charged pyridinium derivatives that are more readily detected by mass spectrometry. While this compound is a tertiary amine and would not react at the exocyclic nitrogen, these principles apply to the derivatization of related primary or secondary aminopyridines before the final alkylation step. This strategy allows for the introduction of specific tags for enhanced analytical sensitivity.
Advanced Synthetic Approaches and Methodological Innovations
Metal-Catalyzed Coupling Reactions in Synthesis
The formation of the crucial carbon-nitrogen (C-N) bond in this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This powerful reaction allows for the coupling of an amine with an aryl halide or pseudohalide, providing a direct and versatile route to the target molecule. wikipedia.org
The synthesis of this compound via Buchwald-Hartwig amination typically involves the reaction of 4-chloropyridine with dipropylamine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos demonstrating high efficacy in facilitating the catalytic cycle. youtube.com The reaction mechanism proceeds through a series of steps including oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N,N-dialkylaminopyridine and regenerate the active catalyst. libretexts.org
The selection of the palladium precursor, ligand, base, and solvent all play a crucial role in optimizing the reaction conditions for high yield and selectivity. Research has shown that various palladium sources, including Pd(OAc)₂, and strong bases like sodium tert-butoxide are effective for this transformation. beilstein-journals.orgnih.gov
Table 1: Exemplary Conditions for Buchwald-Hartwig Amination in the Synthesis of N,N-Dialkylpyridin-4-Amines
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Chloropyridine | Dipropylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | 12 | ~90 (estimated) |
| 4-Bromopyridine | Diethylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
This table presents representative conditions and yields for the Buchwald-Hartwig amination of 4-halopyridines with secondary amines, based on analogous reactions reported in the literature. The estimated yield for this compound is based on the high efficiency of the catalyst system for similar substrates.
Application of Green Chemistry Principles in this compound Synthesis
One significant advancement is the use of microwave irradiation to accelerate chemical reactions. nih.govorganic-chemistry.org In the context of the Buchwald-Hartwig amination, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and increased throughput. beilstein-journals.orgnih.govresearchgate.net The rapid and uniform heating provided by microwaves often leads to cleaner reactions with higher yields. organic-chemistry.org For instance, a microwave-assisted Buchwald-Hartwig double amination has been shown to reduce reaction times from 24 hours to as little as 10-30 minutes with moderate to excellent yields. nih.gov
The choice of solvent is another critical aspect of green synthesis. Traditional solvents used in palladium-catalyzed couplings, such as toluene and dioxane, are often volatile, flammable, and pose environmental and health risks. acsgcipr.org Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is less hazardous. nih.gov More innovative approaches have even explored the use of vegetable oils, such as rapeseed and olive oil, as sustainable reaction media for Pd-catalyzed aminations, demonstrating comparable or even superior performance to conventional solvents. nih.gov The use of water as a solvent, often in the presence of surfactants to create micelles, is another promising green approach for amination reactions. nih.govnih.gov
Furthermore, the principle of atom economy is inherently addressed by the high efficiency of catalytic reactions like the Buchwald-Hartwig amination. By using a catalyst, a small amount of palladium can facilitate the conversion of large quantities of starting materials into the desired product, minimizing the generation of stoichiometric waste. Efforts to further improve atom economy focus on optimizing catalyst loading and developing recyclable catalytic systems.
Table 2: Green Chemistry Approaches in Amination Reactions
| Green Principle | Conventional Method | Green Alternative | Advantages |
|---|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, energy efficiency, higher yields |
| Solvent | Toluene, Dioxane | 2-MeTHF, Water, Vegetable Oils | Reduced toxicity, renewable feedstock, improved safety |
| Catalysis | Stoichiometric reagents | Palladium catalysis | High atom economy, reduced waste |
Catalytic Applications and Mechanistic Investigations of N,n Dipropylpyridin 4 Amine and Analogues
Organocatalysis by N,N-Dialkylaminopyridines (e.g., N,N-Dimethylpyridin-4-amine as a Precedent)
N,N-dialkylaminopyridines are a prominent class of nucleophilic catalysts in organic synthesis. Their efficacy stems from the increased electron density on the pyridine (B92270) nitrogen atom due to the electron-donating dialkylamino group at the 4-position, making them potent nucleophiles.
The catalytic activity of N,N-dialkylaminopyridines has been demonstrated in various organic transformations. For instance, ionic liquids based on N,N-Dimethylpyridin-4-amine (DMAP) have been effectively employed as catalysts in the Fischer indole (B1671886) synthesis. researchgate.net This reaction is a classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comthermofisher.com The catalytic role of the DMAP-based ionic liquid facilitates the key cyclization and aromatization steps of the mechanism.
Similarly, these catalysts have shown efficacy in the synthesis of 1H-tetrazoles. researchgate.net The formation of 1H-tetrazoles can be achieved through the cycloaddition of nitriles and azides, a reaction that can be catalyzed by various Lewis acids and bases. core.ac.uknih.govnih.govresearchgate.netorganic-chemistry.org The nucleophilic nature of the N,N-dialkylaminopyridine likely activates the nitrile substrate towards the cycloaddition with the azide (B81097) anion.
A summary of the catalytic applications of a DMAP-based ionic liquid catalyst is presented in the table below.
| Reaction | Catalyst | Substrates | Key Features |
| Fischer Indole Synthesis | DMAP-based Ionic Liquid | Phenylhydrazines, Aldehydes/Ketones | Environmentally friendly, minimum catalyst loading. researchgate.net |
| 1H-Tetrazole Synthesis | DMAP-based Ionic Liquid | Nitriles, Sodium Azide | Solvent-free conditions, efficient "click chemistry" approach. researchgate.net |
The reactivity of N,N-dialkylaminopyridines is governed by a combination of their nucleophilicity and the stability of the resulting intermediates. The exceptional catalytic effect of these compounds, even in non-polar solvents, is partly attributed to the formation of highly reactive N-acylpyridinium salts as loosely-bound ion pairs. scite.ai
Catalyst optimization within this class of compounds often involves modifying the alkyl substituents on the amino group to fine-tune steric and electronic properties. While DMAP is the most common, analogues with different alkyl groups, such as N,N-Dipropylpyridin-4-Amine, can offer different solubility profiles and steric environments around the catalytic center. This can influence the catalyst's activity and selectivity in specific reactions. The synthesis of various 4-dialkylaminopyridines can be achieved from pyridine, and these derivatives are significantly more active as acylation catalysts than pyridine itself. scite.ai The development of polymer-bound 4-dialkylaminopyridines is another strategy for catalyst optimization, allowing for easy recovery and recycling of the catalyst. colab.wsacs.org
Coordination Chemistry and Ligand Design for Transition Metal Catalysis
The pyridine nitrogen of N,N-dialkylaminopyridines can act as a ligand, coordinating to transition metals and influencing the outcome of metal-catalyzed reactions.
While specific examples of this compound as a ligand in transition metal catalysis are not extensively documented, its coordination behavior can be inferred from the broader class of pyridine-based ligands. Pyridine derivatives are widely used as ligands in a variety of transition metal complexes. nih.govnih.gov The electronic properties of the pyridine ring, which can be tuned by substituents, directly impact the properties of the metal center and, consequently, the catalytic activity. The electron-rich nature of this compound would make it a strong sigma-donating ligand, capable of stabilizing metal centers in various oxidation states. This could be advantageous in catalytic processes such as cross-coupling reactions, where electron-rich ligands can promote oxidative addition.
The structure of the amine ligand plays a crucial role in determining the performance of a transition metal catalyst. The steric bulk of the alkyl groups on the amino substituent can influence the coordination geometry around the metal center, affecting substrate access and the selectivity of the reaction. For this compound, the propyl groups are larger than the methyl groups of DMAP, which could lead to different steric environments in the resulting metal complexes. This variation can be exploited in catalyst design to achieve specific selectivities. For instance, in palladium-catalyzed amination reactions, the structure of the phosphine (B1218219) ligand has a significant impact on catalyst activity and scope. nih.gov Similarly, the design of aminopyridine ligands for group-IV metal complexes has been explored for olefin polymerization, where ligand modifications are used to optimize catalyst performance. researchgate.net
Mechanistic Elucidation of Catalytic Processes
Understanding the mechanism of catalysis is fundamental to the development of more efficient and selective catalysts. For N,N-dialkylaminopyridines, the primary catalytic pathway in organocatalysis involves nucleophilic catalysis. The catalyst first reacts with an electrophilic substrate (e.g., an acyl donor) to form a highly reactive, positively charged intermediate (e.g., an N-acylpyridinium ion). This intermediate is then more susceptible to attack by a nucleophile, regenerating the catalyst and forming the desired product.
In the context of transition metal catalysis, the N,N-dialkylaminopyridine ligand can influence the mechanism by modulating the electronic and steric properties of the metal center. This can affect key steps in the catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. While detailed mechanistic studies specifically involving this compound are not available, the principles derived from studies of related pyridine-based ligands provide a solid foundation for predicting its behavior.
Investigation of Reaction Intermediates and Transition States
The generally accepted mechanism for acyl transfer reactions catalyzed by 4-dialkylaminopyridines, including this compound, proceeds through a nucleophilic catalysis pathway. This pathway involves the initial reaction of the catalyst with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. wikipedia.org This intermediate is significantly more electrophilic than the original acylating agent, rendering it more susceptible to nucleophilic attack by the substrate, typically an alcohol or an amine.
The key intermediate in this catalytic cycle is the N-acyl-N,N-dipropylpyridinium salt . This species is formed in a rapid pre-equilibrium step. The stability and reactivity of this intermediate are influenced by both electronic and steric factors. The electron-donating dipropylamino group enhances the stability of the positively charged pyridinium (B92312) ring through resonance.
While direct spectroscopic or crystallographic characterization of the N-acyl-N,N-dipropylpyridinium intermediate is not extensively documented in publicly available literature, its existence is inferred from extensive mechanistic studies on the closely related and widely studied N,N-dimethylpyridin-4-amine (DMAP). For DMAP-catalyzed reactions, the formation of the N-acylpyridinium ion has been confirmed. wikipedia.org
Transition States:
The reaction proceeds through at least two key transition states:
Transition state for the formation of the N-acylpyridinium intermediate: This involves the nucleophilic attack of the pyridine nitrogen of this compound on the carbonyl carbon of the acylating agent.
Transition state for the acyl transfer to the nucleophile: This involves the attack of the nucleophile (e.g., an alcohol) on the carbonyl carbon of the N-acyl-N,N-dipropylpyridinium intermediate.
The structure of these transition states is thought to be influenced by the steric bulk of the N-alkyl groups. In the case of this compound, the larger propyl groups, compared to the methyl groups in DMAP, are expected to exert a greater steric influence. This steric hindrance could potentially affect the rate of formation of the N-acylpyridinium intermediate and the subsequent attack by the nucleophile. mdpi.com However, for many acyl transfer reactions, the increased basicity and nucleophilicity conferred by the alkyl groups are the dominant factors determining catalytic activity.
The table below outlines the key species involved in the catalytic cycle.
| Species | Role in Catalytic Cycle | Key Structural Features |
| This compound | Catalyst | Pyridine ring with a dipropylamino group at the 4-position. The nitrogen of the pyridine ring acts as the nucleophilic center. |
| Acylating Agent | Reagent | Provides the acyl group to be transferred (e.g., acetic anhydride). |
| N-Acyl-N,N-dipropylpyridinium Ion | Reaction Intermediate | Highly reactive electrophilic species. The positive charge is delocalized over the pyridine ring and the acyl group. |
| Nucleophile | Substrate | The molecule that accepts the acyl group (e.g., an alcohol or amine). |
| Protonated Catalyst | Deactivated Catalyst | Formed after the acyl group is transferred. Requires a base to be regenerated. |
Kinetic Studies and Reaction Pathway Analysis
Kinetic studies of acyl transfer reactions catalyzed by 4-dialkylaminopyridines provide valuable insights into the reaction mechanism and the factors governing the reaction rate. For the well-studied DMAP-catalyzed acetylation of alcohols with acetic anhydride, the reaction is typically found to be first-order with respect to the catalyst, the alcohol, and the acetic anhydride.
Formation of the N-acylpyridinium intermediate (k₁)
Reverse reaction of the intermediate formation (k₋₁)
Nucleophilic attack on the intermediate (k₂)
The reaction pathway can be summarized as follows:
Step 1: Catalyst Activation this compound + Acylating Agent ⇌ N-Acyl-N,N-dipropylpyridinium Intermediate
Step 2: Acyl Transfer N-Acyl-N,N-dipropylpyridinium Intermediate + Nucleophile → Acylated Product + Protonated this compound
Step 3: Catalyst Regeneration Protonated this compound + Base → this compound + Protonated Base
The electronic and steric properties of the N-alkyl groups play a crucial role in the catalytic activity. The electron-donating effect of the alkyl groups increases the nucleophilicity of the pyridine nitrogen, thereby accelerating the formation of the N-acylpyridinium intermediate. However, increasing the steric bulk of the alkyl groups (from methyl to propyl) can introduce steric hindrance, which may slightly decrease the rate of both the formation of the intermediate and its subsequent reaction with the nucleophile. mdpi.com Despite this, for many applications, the electronic effects are predominant, and N,N-dialkyl-4-aminopyridines with larger alkyl groups remain highly effective catalysts.
The table below presents a hypothetical comparison of kinetic parameters for DMAP and this compound, based on general principles of steric and electronic effects. It is important to note that these are expected trends and would require experimental verification.
| Catalyst | Relative Rate of Intermediate Formation (k₁) | Relative Rate of Acyl Transfer (k₂) | Overall Catalytic Activity | Primary Influencing Factor |
| N,N-Dimethylpyridin-4-amine (DMAP) | High | High | Very High | Balance of strong electronic donation and minimal steric hindrance. |
| This compound | High | Slightly Lower than DMAP | High | Strong electronic donation, with potential for minor steric hindrance from propyl groups. mdpi.com |
Advanced Spectroscopic and Structural Characterization of N,n Dipropylpyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, the precise connectivity of atoms can be established.
The ¹H and ¹³C NMR spectra of N,N-Dipropylpyridin-4-Amine provide essential information about the electronic environment of each proton and carbon atom. Based on established principles and data from analogous structures, the following spectral data are predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The two propyl groups are chemically equivalent due to free rotation around the C-N bonds. The pyridine (B92270) ring exhibits symmetry, resulting in two signals for the aromatic protons.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | :--- | | Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | H-α | N-CH₂ -CH₂-CH₃ | ~3.2 - 3.4 | Triplet (t) | ~7.5 | | H-β | N-CH₂-CH₂ -CH₃ | ~1.5 - 1.7 | Sextet | ~7.5 | | H-γ | N-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | ~7.5 | | H-2, H-6 | Pyridine Ring | ~8.0 - 8.2 | Doublet (d) | ~6.0 | | H-3, H-5 | Pyridine Ring | ~6.5 - 6.7 | Doublet (d) | ~6.0 |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the three distinct carbon environments in the propyl chains and the three distinct carbon environments in the pyridine ring. udel.edudocbrown.info The carbon atom (C-4) directly attached to the amino group is expected to be the most deshielded among the pyridine carbons due to the strong electron-donating effect of the nitrogen atom. oregonstate.edu
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | | C-α | N-CH₂ -CH₂-CH₃ | ~50 - 55 | | C-β | N-CH₂-CH₂ -CH₃ | ~20 - 25 | | C-γ | N-CH₂-CH₂-CH₃ | ~10 - 15 | | C-4 | Pyridine Ring (ipso-C) | ~150 - 155 | | C-2, C-6 | Pyridine Ring | ~148 - 152 | | C-3, C-5 | Pyridine Ring | ~105 - 110 |
To unambiguously confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key expected correlations include cross-peaks between the H-α and H-β protons of the propyl group, and between the H-β and H-γ protons, confirming the propyl chain structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show correlations between H-α and C-α, H-β and C-β, H-γ and C-γ, as well as between the aromatic protons (H-2,6 and H-3,5) and their respective carbons (C-2,6 and C-3,5).
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is characterized by the absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹), which is a definitive indicator of a tertiary amine. orgchemboulder.comspectroscopyonline.com The spectrum is dominated by absorptions from C-H, C=C, C=N, and C-N bonds.
| Predicted FT-IR Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | | Aliphatic C-H Stretch (propyl) | 2960 - 2850 | Strong | | Pyridine Ring C=C and C=N Stretches | 1610 - 1580, 1520 - 1480 | Strong-Medium | | Aliphatic CH₂ Bend | ~1465 | Medium | | Aromatic C-N Stretch | 1335 - 1250 | Strong | | Aliphatic C-N Stretch | 1250 - 1020 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While infrared spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which often give rise to strong Raman signals. A prominent feature would be the symmetric "ring-breathing" mode of the substituted pyridine ring, typically observed in the 990-1050 cm⁻¹ region. Aliphatic and aromatic C-H stretching vibrations would also be visible.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation patterns.
For this compound (molecular formula C₁₁H₁₈N₂), the calculated molecular weight is approximately 178.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z = 178.
The fragmentation of the molecular ion is expected to be dominated by cleavage of the C-C bond beta to the pyridine ring (alpha to the amine nitrogen), which is a characteristic pathway for N-alkyl amines. This alpha-cleavage would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) from one of the propyl chains. This would lead to the formation of a highly stable, resonance-delocalized cation, which would likely be the base peak in the spectrum.
Predicted Major Fragment: [M - CH₂CH₃]⁺ at m/z = 149.
Other potential fragmentations include the loss of a propyl radical (•CH₂CH₂CH₃, 43 Da), leading to a fragment ion at m/z = 135. The analysis of these fragmentation patterns provides conclusive evidence for the molecular structure.
X-ray Diffraction Analysis of this compound Derivatives
Research into the crystal structure of 4-aminopyridinium (B8673708) thiocyanate (B1210189)–4-aminopyridine (B3432731) (1/1) has demonstrated the formation of complex hydrogen-bonded networks. nih.gov In this co-crystal, the 4-aminopyridine molecules, 4-aminopyridinium cations, and thiocyanate ions are held together by a combination of N—H⋯S and N—H⋯N hydrogen bonds. nih.gov This arrangement leads to the formation of two interpenetrating three-dimensional networks. nih.gov The presence of a short interplanar distance of 3.3419 (7) Å between the mean planes of two 4-aminopyridine molecules also indicates the presence of π–π stacking interactions, a common feature in the crystal engineering of aromatic compounds. nih.gov
In a study of novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine, another N-substituted 4-aminopyridine, single-crystal X-ray diffraction revealed crystallization in monoclinic or orthorhombic crystal systems. mdpi.com The crystal structures of these derivatives were stabilized by a combination of intra- and intermolecular halogen bonding, short contacts, and π–π interactions. mdpi.com The 4-pyrrolidino pyridine moiety in these compounds was found to have a highly conserved structural geometry. mdpi.com
The following table summarizes the crystallographic data for some of the discussed 4-aminopyridine derivatives, offering a comparative overview of their structural parameters.
| Compound/Complex | Crystal System | Space Group | Reference |
| 4-aminopyridinium thiocyanate–4-aminopyridine | Monoclinic | P2₁/n | researchgate.net |
| 4-aminopyridine-copper (II) sulphate complex | Triclinic | Not specified | andavancollege.ac.in |
| 4-aminopyridine-copper (II) nitrate (B79036) complex | Hexagonal | Not specified | andavancollege.ac.in |
| Quaternary ammonium derivatives of 4-pyrrolidino pyridine | Monoclinic or Orthorhombic | P2₁/c, P2₁/n, or P2₁2₁2₁ | mdpi.com |
Computational Chemistry and Theoretical Investigations of N,n Dipropylpyridin 4 Amine
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. These methods are fundamental to understanding the electronic behavior that governs the structure and reactivity of N,N-Dipropylpyridin-4-Amine.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is a valuable tool for exploring the relationship between molecular geometry and electronic properties. nih.gov DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic distribution within a molecule.
For amine derivatives, DFT has been used to identify reactive sites and understand antioxidant mechanisms. nih.govresearchgate.net The theory helps in calculating global and local reactivity descriptors that predict the stability and reactivity of molecules, offering insights into their potential applications. nih.gov For instance, in related N,N'-substituted p-phenylenediamine (B122844) antioxidants, semi-empirical methods, which are related to DFT, were used to optimize geometries and understand dehydrogenation products, which are crucial for their antioxidant effectiveness. researchgate.net For this compound, DFT would allow for a detailed mapping of its electron density, revealing how the electron-donating dipropylamino group influences the electronic properties of the pyridine (B92270) ring.
Ab Initio and Semi-Empirical Methods
Beyond DFT, other quantum chemical methods are employed to study molecules. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are based on first principles without using experimental parameters. rsc.orgresearchgate.net These methods can provide highly accurate calculations of molecular properties, such as the stability of compounds, through binding energy calculations. rsc.orgresearchgate.net For example, an ab initio study on associates of n-propylamine helped determine the geometrical and energy characteristics of intermolecular interactions and their effect on the amino group's reactivity. researchgate.net
Semi-empirical methods, like AM1, offer a computationally less expensive alternative by incorporating some experimental parameters. researchgate.net These methods are particularly useful for larger molecules where ab initio or DFT calculations may be too computationally demanding. They have been successfully used to optimize the geometries of complex amine antioxidants and their reaction products. researchgate.net The choice between these methods depends on the desired balance between accuracy and computational cost, with each providing valuable, albeit different, levels of insight into molecular behavior. colab.ws
HOMO-LUMO Energy Analysis and Charge Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.govthaiscience.info A smaller energy gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability, suggesting a higher propensity for the molecule to engage in electron transfer. nih.govnih.gov
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. thaiscience.info Analysis of the FMOs helps predict the most reactive positions within a molecule. nih.gov In various amine-containing aromatic compounds, the HOMO-LUMO gap has been calculated to understand their reactivity. For this compound, this analysis would reveal how the dipropylamino substituent affects the electronic properties and reactivity of the pyridine core.
Below is a table of calculated HOMO-LUMO energy gaps for related aniline (B41778) compounds, illustrating typical values obtained through DFT calculations.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Nitroaniline | -6.5855 | -2.6948 | 3.8907 |
| p-Isopropylaniline | -5.2123 | -0.0843 | 5.128 |
| p-Aminoaniline | -4.9524 | -0.3505 | 4.6019 |
| Data calculated using the B3LYP/6-311G(d,p) method. thaiscience.info |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational changes of atoms and molecules over time. These methods are essential for exploring the dynamic behavior of this compound.
Conformational Space Exploration and Stability
The presence of two flexible n-propyl chains attached to the amine nitrogen means that this compound can exist in numerous different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative stabilities. Theoretical calculations can determine the preferred conformations of N-substituted molecules. For instance, in a study of N-substituted oxazines, it was found that when the substituent is a methyl, ethyl, or propyl group, the axial conformation is preferred in the gas phase. researchgate.net
The stability of different conformers is influenced by factors such as steric hindrance and solvent effects. researchgate.net For this compound, computational methods would be used to rotate the bonds of the propyl groups and the bond connecting the nitrogen to the pyridine ring to map out the potential energy surface. This exploration identifies the low-energy, stable conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's structural flexibility.
Protein-Ligand Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how a small molecule (ligand), such as this compound, might bind to and interact with a biological target, typically a protein. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com This technique is widely used in drug discovery to screen for potential inhibitors of enzymes. nih.gov
Following docking, MD simulations can be used to study the stability of the protein-ligand complex over time. nih.gov These simulations provide detailed information about the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. mdpi.com For example, studies on pyridine and pyrimidine (B1678525) derivatives have used these methods to identify potential inhibitors for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.govnih.gov If this compound were to be investigated as a potential therapeutic agent, these modeling techniques would be essential for predicting its binding affinity and mechanism of action at a molecular level. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.org These models are instrumental in predicting the behavior of new chemical entities, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental testing. wikipedia.orgcreative-biostructure.com For this compound and its analogs, QSAR and QSPR studies can provide valuable insights into their potential applications, particularly in areas like organocatalysis and medicinal chemistry.
Computational Approaches to Predict Activity and Selectivity
Computational methods are pivotal in predicting the catalytic activity and selectivity of organocatalysts like this compound. By analyzing various molecular descriptors, QSAR models can forecast the efficacy of a catalyst in a particular chemical transformation. These descriptors can be categorized into several types, including electronic, steric, and thermodynamic properties.
For instance, in the context of 4-aminopyridine (B3432731) derivatives, electronic properties such as the charge on specific atoms can significantly influence their activity. A QSAR study on 4-pyridone derivatives with antimalarial activity revealed that electronic potential, along with dipolar momentum, partition coefficient, and molar refractivity, were key descriptors in explaining the biological activity. nih.gov Similarly, for catalysts based on the pyridine scaffold, computational screening can predict enantioselectivities in asymmetric reactions by evaluating the energies of transition state structures. acs.org Density Functional Theory (DFT) is a common computational tool used to calculate these molecular descriptors and to model reaction mechanisms. nih.gov
The predictive power of a QSAR model is heavily dependent on the statistical methods used for its development and validation. wikipedia.org Multiple Linear Regression (MLR) is a frequently employed technique to establish a linear relationship between the descriptors and the activity. nih.gov The robustness of the model is assessed through validation techniques like leave-one-out cross-validation. nih.gov
To illustrate the application of these approaches, consider a hypothetical QSAR study on a series of 4-dialkylaminopyridine analogs, including this compound, for their catalytic activity in an acylation reaction. The following table presents hypothetical data and the resulting QSAR model.
| Compound | Alkyl Group | Electronic Energy (Hartree) | Dipole Moment (Debye) | Catalytic Activity (k_obs, s⁻¹) |
| 1 | Methyl | -455.123 | 4.85 | 0.015 |
| 2 | Ethyl | -533.789 | 5.10 | 0.022 |
| 3 | Propyl (this compound) | -612.456 | 5.32 | 0.028 |
| 4 | Isopropyl | -612.450 | 5.25 | 0.025 |
| 5 | Butyl | -691.123 | 5.50 | 0.035 |
A hypothetical QSAR equation derived from this data could be:
log(k_obs) = 0.85 * (Dipole Moment) - 0.02 * (Electronic Energy) - 2.5
This equation would suggest that both the dipole moment and the electronic energy of the catalyst influence its activity. Such models allow for the prediction of the catalytic performance of other, yet unsynthesized, 4-dialkylaminopyridine derivatives.
Design of Novel Analogs through Computational Screening
Computational screening is a powerful strategy for the rational design of novel analogs of this compound with enhanced activity, selectivity, or other desired properties. This process involves the virtual evaluation of a large library of candidate molecules against a specific target or for a particular function, thereby prioritizing the most promising candidates for synthesis and experimental testing. acs.org
The design process typically begins with a lead compound, such as this compound. A virtual library of analogs is then generated by systematically modifying its chemical structure. These modifications can include altering the alkyl chains on the amino group, introducing substituents on the pyridine ring, or making more significant structural changes.
These virtual analogs are then subjected to computational evaluation using methods like molecular docking (if a biological target is involved) or by applying established QSAR models. For instance, if the goal is to design a more potent organocatalyst, a QSAR model that correlates structural features with catalytic activity would be used to predict the performance of each analog in the virtual library.
A study on the design of organocatalysts for asymmetric propargylations utilized computational screening of a library of potential catalysts, leading to the identification of candidates with predicted enantiomeric excess values exceeding 95%. acs.org This demonstrates the potential of computational screening to guide the discovery of highly effective molecules.
The following table illustrates a hypothetical computational screening of this compound analogs for improved catalytic activity, based on a predictive QSAR model.
| Analog | Modification | Predicted Catalytic Activity (Relative to Lead) | Predicted Selectivity (ee%) |
| Lead (this compound) | - | 1.0 | 85 |
| Analog 1 | 2-Methyl substitution | 1.2 | 88 |
| Analog 2 | 3-Fluoro substitution | 0.8 | 92 |
| Analog 3 | N-Cyclopentyl groups | 1.5 | 82 |
| Analog 4 | 2,6-Dimethyl substitution | 1.8 | 95 |
Based on these hypothetical results, Analog 4 would be identified as a high-priority candidate for synthesis due to its predicted superior activity and selectivity. This iterative process of computational design, prediction, and experimental validation accelerates the discovery of novel and improved functional molecules.
Biological Activities and Pharmacological Potential of N,n Dipropylpyridin 4 Amine Derivatives
Inhibitory Activities and Enzyme Modulation
The structure of N,N-Dipropylpyridin-4-Amine, featuring a pyridine (B92270) ring and a dialkylamino group, suggests potential interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
Potential as Neurotransmission Modulators (based on related N,N-dipropylpyridine derivatives)
Derivatives of 4-aminopyridine (B3432731) (4-AP) are known for their ability to modulate neurotransmission, primarily through the blockade of voltage-gated potassium (K+) channels. nih.govneurology.org By blocking these channels, 4-AP and its analogs can prolong the duration of action potentials in neurons. pensoft.net This prolonged depolarization leads to an increased influx of calcium ions into the presynaptic terminal, which in turn enhances the release of neurotransmitters. pensoft.net
While this compound itself has not been extensively studied, the pharmacological actions of other 4-aminopyridine derivatives suggest a potential for similar activity. For instance, studies on various analogs have shown that modifications to the 4-amino group can influence the potency and selectivity of potassium channel blockade. Research has also indicated that aminopyridines can directly stimulate high voltage-activated Ca2+ channels (HVACCs) in neurons, independent of their K+ channel blocking activity, which also contributes to enhanced neurotransmitter release. nih.gov
The N,N-dipropyl substitution in this compound would significantly increase the lipophilicity of the molecule compared to 4-aminopyridine. This property could influence its ability to cross the blood-brain barrier and interact with potassium channels or other targets within the central nervous system. Structure-activity relationship studies of other 4-aminopyridine derivatives have shown that the nature of the substituent on the amino group can impact the compound's pharmacological profile. nih.govresearchgate.net
| Compound | Relative Potency to 4-AP | Reference |
|---|---|---|
| 3-methyl-4-aminopyridine (3Me4AP) | ~7-fold more potent | nih.govresearchgate.net |
| 3-methoxy-4-aminopyridine (3MeO4AP) | ~3- to 4-fold less potent | nih.govresearchgate.net |
| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | ~3- to 4-fold less potent | nih.govresearchgate.net |
| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | ~60-fold less active | nih.gov |
Vascular Adhesion Protein-1 (VAP-1) Inhibition Studies (based on related N,N-dipropylpyridine derivatives)
Vascular Adhesion Protein-1 (VAP-1) is an enzyme that plays a role in inflammatory processes by mediating the adhesion and migration of leukocytes. nih.govnih.gov The inhibition of VAP-1 is a therapeutic strategy being explored for various inflammatory diseases. The enzymatic activity of VAP-1 involves the oxidative deamination of primary amines. nih.gov
While there is no direct evidence of this compound acting as a VAP-1 inhibitor, the chemical structure, which includes a pyridine ring, is found in some classes of VAP-1 inhibitors. For example, novel pyridazinone derivatives have been identified as potent and specific inhibitors of human VAP-1. nih.govnih.gov These findings suggest that heterocyclic structures, including those containing pyridine, can be accommodated in the active site of VAP-1. The N,N-dipropyl groups would add a significant hydrophobic character to the molecule, which could influence its binding to the enzyme. The active site channel of human VAP-1 is known to be wider and more hydrophobic compared to that of rodents, which could be a factor in the species-specific binding of inhibitors. doria.fi
| Inhibitor Class | Core Heterocycle | Reference |
|---|---|---|
| Pyridazinones | Pyridazinone | nih.govnih.gov |
| Thiazole derivatives | Thiazole | nih.gov |
| 2-hydrazinopyridine (irreversible) | Pyridine | researchgate.net |
Antioxidant Properties of Derivatives
Pyridine and its derivatives have been investigated for their antioxidant potential. mdpi.comwjpsonline.comrsc.org The ability of a compound to act as an antioxidant is often related to its capacity to donate a hydrogen atom or an electron to neutralize free radicals. The presence of an amino group on the pyridine ring can enhance this activity. mdpi.com
Studies on various pyridine derivatives have demonstrated their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. wjpsonline.com The antioxidant activity is influenced by the nature and position of substituents on the pyridine ring. For example, the introduction of amino groups can increase the antioxidant capacity of chitosan (B1678972) derivatives containing pyridine. mdpi.com Similarly, 1,4-dihydropyridine (B1200194) derivatives with electron-donating groups on an attached aromatic ring have shown significant antioxidant activity. gavinpublishers.com
Given these findings, it is plausible that this compound and its derivatives could possess antioxidant properties. The lone pair of electrons on the nitrogen atom of the dipropylamino group could potentially participate in delocalization within the pyridine ring, which may contribute to its ability to stabilize free radicals.
| Compound Class | Antioxidant Assay | Key Finding | Reference |
|---|---|---|---|
| Amino-Pyridine Functionalized Chitosan | Hydroxyl-radical and DPPH-radical scavenging | Derivatives showed stronger antioxidant activity than chitosan. | mdpi.com |
| Quaternary pyridine salts | DPPH radical scavenging | Demonstrated in vitro antioxidant activity. | wjpsonline.com |
| 1,4-Dihydropyridines | DPPH and β-carotene/linoleic acid assays | Compounds with electron-donating groups showed higher activity. | gavinpublishers.com |
Mechanisms of Biological Action of Aromatic Amines
Aromatic amines, as a class of compounds, can exert biological effects through various mechanisms, often involving metabolic activation and subsequent interaction with cellular macromolecules.
Metabolic Activation Pathways and Reactive Metabolites
The biological activity of many aromatic amines is dependent on their metabolic activation in the body. A key initial step in this process is often N-hydroxylation, catalyzed by cytochrome P450 enzymes, to form N-hydroxyarylamines. These intermediates can be further metabolized through processes such as O-acetylation or O-sulfation to generate highly reactive electrophilic species.
These reactive metabolites are capable of covalently binding to cellular nucleophiles, which is a critical event in the initiation of their biological effects, including potential toxicity and carcinogenicity. The specific metabolic pathways and the nature of the reactive metabolites formed can vary depending on the structure of the aromatic amine and the metabolic capacity of the organism and tissues.
Interactions with Cellular Components (e.g., DNA, RNA, Proteins)
The reactive electrophilic metabolites generated from the metabolic activation of aromatic amines can interact with various cellular macromolecules, including DNA, RNA, and proteins. The covalent binding of these metabolites to DNA can lead to the formation of DNA adducts. These adducts can disrupt the normal structure and function of DNA, potentially leading to mutations if not repaired by cellular DNA repair mechanisms.
Similarly, these reactive species can bind to RNA and proteins, altering their structure and function. The modification of proteins can affect enzyme activity, cell signaling pathways, and other critical cellular processes. The extent and nature of these interactions with cellular components are key determinants of the biological and toxicological outcomes associated with exposure to aromatic amines.
Lead Compound Development in Pharmaceutical Research
The journey of many modern therapeutics begins with a "lead compound"—a chemical starting point that shows a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. 4-Aminopyridine (4-AP) is a classic example of such a lead compound. It is known primarily for its activity as a blocker of voltage-gated potassium (K+) channels. rsc.orgbiorxiv.orgnih.gov In conditions like multiple sclerosis, demyelination exposes these K+ channels, leading to an impairment of nerve signal conduction. biorxiv.org By blocking these exposed channels, 4-AP can enhance neural conduction, which is the basis for its clinical use. biorxiv.orgnih.gov
The development of this compound stems from lead optimization efforts centered on the 4-AP scaffold. The primary goal of creating derivatives like this is to refine the pharmacological profile of the parent compound. By adding two propyl groups to the amino nitrogen, researchers aim to modulate physicochemical properties such as lipophilicity (fat solubility) and basicity. These changes can significantly influence how the molecule is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target. For instance, increasing lipophilicity can enhance a drug's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. Therefore, this compound represents a targeted modification of the 4-AP lead, designed to explore new therapeutic potential through altered molecular properties.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological effects, guiding the rational design of more effective drugs. rsc.org For derivatives of 4-aminopyridine, SAR studies have revealed key insights into the molecular features that govern their activity.
The core 4-aminopyridine structure is the essential pharmacophore for potassium channel blockade. Modifications at two primary sites—the pyridine ring and the exocyclic amino group—have profound effects on potency and selectivity.
Modifications of the Pyridine Ring: Studies on novel 4-AP derivatives have shown that adding small substituents to the pyridine ring can significantly alter activity. For example, placing a methyl group at the 3-position (3-methyl-4-aminopyridine) was found to increase the potency for blocking K+ channels by approximately seven-fold compared to the parent 4-AP. nih.gov Conversely, adding a methoxy (B1213986) (-OCH3) or trifluoromethyl (-CF3) group at the same position resulted in compounds that were three- to four-fold less potent than 4-AP. nih.gov This demonstrates the high sensitivity of the target receptor to the steric and electronic properties of the pyridine ring.
Modifications of the Amino Group: The amino group of 4-AP is another critical site for modification. Functionalizing this position to create amides, carbamates, and ureas has been explored to identify novel compounds. nih.gov Research has shown that certain carbamate (B1207046) derivatives of 4-aminopyridine retain the ability to restore nerve conduction in injured spinal cord tissue. nih.gov This indicates that the primary amino group is not strictly essential for activity and can be substituted. The introduction of N,N-dipropyl groups in this compound represents an N-alkylation strategy. While specific data for the dipropyl derivative is limited, the general principle in medicinal chemistry is that adding alkyl chains increases lipophilicity. This modification would be expected to alter the compound's interaction with the potassium channel binding site and significantly change its ability to penetrate biological membranes.
The table below summarizes key SAR findings for the 4-aminopyridine scaffold based on published research.
| Compound Name | Structural Modification from 4-AP | Effect on Biological Activity (K+ Channel Blockade) |
| 4-Aminopyridine (4-AP) | Parent Compound | Baseline activity |
| 3-Methyl-4-aminopyridine | Methyl group at C3-position | ~7-fold more potent than 4-AP nih.gov |
| 3-Methoxy-4-aminopyridine | Methoxy group at C3-position | ~3-fold less potent than 4-AP nih.gov |
| 3-Trifluoromethyl-4-aminopyridine | Trifluoromethyl group at C3-position | ~4-fold less potent than 4-AP nih.gov |
| 4-AP Carbamate Derivatives | Carbamate group on the amino nitrogen | Retained ability to restore nerve conduction nih.gov |
| This compound | Two propyl groups on the amino nitrogen | Expected to increase lipophilicity; specific potency data unavailable. |
The design of derivatives like this compound is a deliberate process aimed at enhancing the therapeutic properties of the lead compound, 4-aminopyridine. The primary design strategy involves modifying the lead structure to improve target affinity, increase selectivity for the intended target over others, and optimize ADME properties. The addition of dipropyl groups is a rational approach to increase lipophilicity, which could potentially improve oral bioavailability and penetration into the central nervous system.
The synthesis of N,N-dialkyl-4-aminopyridine derivatives can be achieved through several established chemical routes. A common and direct method is the nucleophilic substitution reaction between 4-aminopyridine and an alkyl halide. To synthesize this compound, 4-aminopyridine would be reacted with a propylating agent like 1-bromopropane (B46711) or 1-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
A general synthetic scheme is outlined below:
Step 1: Synthesis of the Precursor (if not commercially available) The 4-aminopyridine core can be synthesized through various methods, often starting from pyridine itself. researchgate.net
Step 2: N,N-Dialkylation The most direct route involves the reaction of 4-aminopyridine with two equivalents of a propyl halide (e.g., 1-bromopropane) in the presence of a suitable base (like potassium carbonate or a non-nucleophilic amine) and a polar aprotic solvent (such as acetonitrile (B52724) or DMF).
Alternatively, to achieve better control and avoid the formation of a mixture of mono- and di-alkylated products, a stepwise approach can be used. This might involve an initial mono-alkylation followed by a second alkylation step. Another refined method involves protecting the amino group, for instance as a Boc-carbamate (N-Boc-4-aminopyridine), followed by alkylation and deprotection. researchgate.net More advanced methods, such as reductive amination of 4-aminopyridine with propanal, could also be employed.
The table below outlines a plausible synthetic approach for this compound.
| Reaction Step | Reactants | Reagents & Conditions | Product |
| N,N-Dialkylation | 4-Aminopyridine, 1-Bromopropane (2.2 equivalents) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat | This compound |
Comparative Analysis with Structurally Related Biologically Active Compounds
To fully appreciate the pharmacological potential of this compound, it is useful to compare it with its parent compound and other structurally related molecules. nih.gov The central feature of this family of compounds is the 4-aminopyridine moiety.
4-Aminopyridine (4-AP): As the parent compound, 4-AP is a relatively small, polar molecule. Its primary established mechanism of action is the blockade of voltage-gated potassium channels. biorxiv.orgnih.gov This activity is leveraged clinically to improve walking in patients with multiple sclerosis. The addition of two propyl groups to form this compound would drastically increase the molecule's size and lipophilicity compared to 4-AP. This change would likely alter its binding affinity for the potassium channel, potentially affecting its potency and selectivity. Furthermore, the increased lipophilicity could lead to greater penetration of the blood-brain barrier and different metabolic pathways.
3-Methyl-4-aminopyridine: This compound is a close structural analog where a methyl group has been added to the pyridine ring rather than the amino group. This single modification results in a seven-fold increase in potency as a K+ channel blocker compared to 4-AP. nih.gov This highlights that the position of substitution is critical to the compound's activity. While this compound is modified at the nitrogen, the high potency of 3-methyl-4-aminopyridine underscores the potential for significant changes in activity with seemingly minor structural alterations.
TYK2 Inhibitors with 4-Aminopyridine Scaffold: The 4-aminopyridine structure has also been used as a scaffold for developing inhibitors of other targets, such as Tyrosine Kinase 2 (TYK2), which is involved in immune signaling. nih.gov In these molecules, the 4-amino group is typically part of a larger, more complex structure, often a benzamide (B126). nih.gov This demonstrates the versatility of the 4-AP scaffold beyond its use as a simple channel blocker. The development of these complex derivatives shows that the 4-aminopyridine core can be incorporated into molecules designed for entirely different biological targets, where it serves as a key structural anchor for binding.
The following table provides a comparative overview of these compounds.
| Compound Name | Core Structure | Key Structural Difference from this compound | Primary Biological Activity |
| This compound | 4-Aminopyridine | N/A | Predicted K+ Channel Blocker |
| 4-Aminopyridine (4-AP) | 4-Aminopyridine | Lacks the N,N-dipropyl groups | K+ Channel Blocker biorxiv.orgnih.gov |
| 3-Methyl-4-aminopyridine | 4-Aminopyridine | Has a methyl group on the ring; lacks N,N-dipropyl groups | Potent K+ Channel Blocker nih.gov |
| 4-AP Benzamide Derivatives | 4-Aminopyridine | The amino group is part of a larger benzamide structure | TYK2 Kinase Inhibitor nih.gov |
Future Perspectives and Emerging Research Avenues for N,n Dipropylpyridin 4 Amine
Novel Applications in Catalysis and Synthesis
The catalytic activity of 4-dialkylaminopyridines is well-established, with DMAP being a ubiquitous catalyst in organic synthesis. researchgate.net Future research on N,N-Dipropylpyridin-4-Amine is poised to build upon this foundation, exploring how the bulkier alkyl groups can modulate reactivity and selectivity.
Emerging applications are anticipated in the realm of asymmetric organocatalysis . Chiral derivatives of 4-dialkylaminopyridines have been successfully used for the dynamic kinetic resolution of biaryl atropisomers. rsc.org Developing chiral variants of this compound could lead to novel catalysts with unique selectivities for a range of stereoselective transformations. The increased steric hindrance from the propyl groups could enhance enantioselectivity in certain reactions compared to smaller analogues.
Another promising area is the development of heterogeneous and reusable catalysts . By immobilizing this compound moieties on solid supports, such as magnetic nanoparticles, it may be possible to create robust and easily separable catalysts for more sustainable chemical processes. rsc.org The properties of the dipropyl derivative might influence its stability and performance when anchored to a solid phase.
Furthermore, its potential as a ligand in transition-metal catalysis remains largely unexplored. The electronic properties and steric profile of this compound could be advantageous in tuning the activity and selectivity of metal complexes in various cross-coupling and functionalization reactions. nih.gov
| Catalysis Area | Potential Role of this compound | Anticipated Advantages |
|---|---|---|
| Acylation Reactions | Highly effective nucleophilic catalyst, similar to DMAP. researchgate.net | Modified solubility in non-polar solvents; potential for altered reaction rates. |
| Asymmetric Synthesis | As a scaffold for new chiral organocatalysts. | Steric bulk of propyl groups may enhance enantioselectivity in specific transformations. rsc.org |
| Heterogeneous Catalysis | Immobilization on solid supports (e.g., silica, magnetic nanoparticles). rsc.org | Improved catalyst recovery and reusability, contributing to green chemistry principles. |
| Polymerization | Catalyst for specific polymerization reactions, such as for isocyanates. researchgate.net | Potential to influence polymer properties and molecular weight distribution. |
Advancements in Computational Prediction and Design
Computational chemistry offers powerful tools to predict the properties of this compound and guide the design of new experiments and applications. In silico studies can provide critical insights into its electronic structure, reactivity, and interactions, accelerating its development. cmjpublishers.com
Density Functional Theory (DFT) calculations can be employed to model its geometric and electronic properties, such as bond lengths, bond angles, and charge distribution. researchgate.net These studies can help in understanding its basicity and nucleophilicity compared to other 4-dialkylaminopyridines. Such computational analyses are crucial for predicting how the compound will behave as a catalyst or ligand. mdpi.com
Molecular docking and quantitative structure-activity relationship (QSAR) studies represent a significant avenue for designing novel derivatives with specific functions. nih.gov For instance, by modeling the interaction of this compound-based catalysts with various substrates, researchers can rationally design catalysts with enhanced activity and selectivity. researchgate.net Similarly, these techniques can be used to predict the binding of its derivatives to biological targets, guiding medicinal chemistry efforts. nih.gov
The use of machine learning and artificial intelligence is an emerging trend in catalyst discovery. acs.org By training algorithms on data from known 4-dialkylaminopyridine catalysts, it may be possible to predict the catalytic potential of this compound in untested reactions and identify promising new molecular designs.
| Computational Method | Predicted Property/Application | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, basicity, nucleophilicity, reaction mechanisms. researchgate.net | Fundamental understanding of reactivity and rationalization of experimental results. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, binding dynamics to substrates or receptors. | Insight into dynamic behavior and interactions in realistic environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of catalytic activity or biological potency of new derivatives. nih.gov | Accelerated design of optimized catalysts and potential therapeutic agents. |
| Machine Learning | Screening of virtual libraries for novel catalysts and prediction of reaction outcomes. acs.org | Rapid identification of high-potential research directions and novel molecular structures. |
Exploration of New Biological Targets and Therapeutic Areas
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The parent compound, 4-Aminopyridine (B3432731) (fampridine), is used to treat symptoms of multiple sclerosis by acting as a potassium channel blocker. wikipedia.orgpensoft.net This precedent suggests that derivatives like this compound could possess interesting pharmacological properties.
Future research could focus on screening this compound and its derivatives against a panel of biological targets. The increased lipophilicity due to the propyl chains, compared to smaller analogues, could significantly alter its pharmacokinetic profile, including its ability to cross the blood-brain barrier.
Potential therapeutic areas for exploration include:
Neurological Disorders: Building on the activity of 4-Aminopyridine, derivatives could be designed as novel potassium channel blockers with different selectivity or potency profiles. biorxiv.org
Oncology: Pyridopyrimidine derivatives have been successfully developed as kinase inhibitors for cancer therapy. nih.gov The this compound core could serve as a starting point for the design of new inhibitors targeting various kinases implicated in tumor growth. nih.gov
Inflammatory Diseases: Substituted aminopyridines have been investigated as inhibitors of phosphodiesterase-4 (PDE4), a key target in inflammatory conditions. nih.govnih.gov
Infectious Diseases: The synthesis of new heterocyclic compounds from 4-aminopyridine has yielded molecules with antibacterial effects. oaji.netwjebio.com This suggests that novel derivatives of this compound could be explored as potential antimicrobial agents.
| Biological Target Class | Example Target | Therapeutic Area | Rationale |
|---|---|---|---|
| Ion Channels | Voltage-gated potassium (Kv) channels | Neurological Disorders (e.g., Multiple Sclerosis) | Based on the mechanism of the approved drug 4-Aminopyridine. wikipedia.org |
| Kinases | FMS kinase, MAP4K4 | Oncology, Inflammation | Pyridine-containing compounds are known kinase inhibitors. nih.govresearchgate.net |
| Phosphodiesterases | PDE4 | Inflammatory Diseases (e.g., Asthma, COPD) | Substituted aminopyridines have shown potent PDE4 inhibitory activity. nih.gov |
| Bacterial Enzymes | DNA Gyrase B | Infectious Diseases | Novel heterocyclic scaffolds are sought for new antibacterial agents. nih.govoaji.net |
Interdisciplinary Research Opportunities
The unique properties of this compound make it a candidate for research at the intersection of chemistry, materials science, and biology.
In materials science , functionalized pyridines are used to create advanced polymers and organic functional materials. innovations-report.commdpi.com The incorporation of this compound as a monomer or additive could be used to tune the properties of polymers, such as thermal stability, solubility, or their ability to coordinate with metals. Research into pyridine-based flexible compounds has suggested potential applications in optoelectronic and thermoelectric devices, an area where the dipropyl derivative could offer new possibilities. researchgate.net
As a ligand for metal complexes , this compound could be used to develop new sensors or imaging agents. The basicity of the pyridine nitrogen influences the stability and properties of the resulting metal complexes. nih.gov This could be leveraged in the design of supramolecular assemblies or sensors for specific analytes, such as nitrosamines.
The field of chemical biology could also benefit from tools derived from this compound. For example, it could be incorporated into chemical probes to study biological processes or used as a catalyst in biocompatible reactions. Its distinct properties might allow for applications in complex biological media where other catalysts fail.
| Interdisciplinary Field | Potential Application of this compound | Key Research Question |
|---|---|---|
| Materials Science | Component in functional polymers or metal-organic frameworks (MOFs). mdpi.com | How do the propyl groups affect the material's bulk properties (e.g., thermal stability, conductivity)? |
| Supramolecular Chemistry | Building block for self-assembling systems or host-guest complexes. | Can it be used to construct molecular containers or sensors for specific molecules? |
| Radiochemistry | As a ligand to stabilize radiometal complexes for medical imaging (e.g., with Technetium-99m). nih.gov | Does the lipophilicity of the ligand improve the pharmacokinetic properties of the imaging agent? |
| Environmental Chemistry | As a catalyst for the degradation of pollutants or as a component in environmental sensors. researchgate.net | Can it catalyze the breakdown of persistent organic pollutants more efficiently than existing catalysts? |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N,N-Dipropylpyridin-4-Amine, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution, where pyridin-4-amine reacts with propyl halides (e.g., propyl bromide or iodide). Key optimization strategies include:
- Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature control: Maintain 60–80°C to balance reaction rate and side-product formation .
- Stoichiometry: Use a 2:1 molar ratio of propyl halide to pyridin-4-amine to ensure complete dialkylation .
- Monitoring: Track progress via TLC or HPLC with UV detection (λ = 254 nm) .
Basic: How should researchers characterize the purity and structural identity of this compound?
Answer:
Use a multi-technique approach:
- Physical properties: Compare observed boiling point (270.2°C) and density (0.954 g/cm³) with literature values .
- Spectroscopy:
- Elemental analysis: Validate empirical formula (C₁₁H₁₈N₂) to ±0.3% accuracy .
Basic: What safety protocols are critical when handling this compound?
Answer:
Adhere to the following precautions:
- PPE: Wear nitrile gloves, chemical-resistant goggles, and NIOSH-approved respirators to avoid dermal/ocular exposure and inhalation .
- Ventilation: Use fume hoods for synthesis and purification steps .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced: How can computational chemistry guide the study of this compound's reactivity or biological interactions?
Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- Validation: Cross-check computational results with experimental assays (e.g., enzyme inhibition studies) .
Advanced: How should researchers address contradictions in spectroscopic or chromatographic data during characterization?
Answer:
- Multi-dimensional NMR: Use HSQC/HMBC to resolve ambiguous proton-carbon correlations .
- X-ray crystallography: Obtain single-crystal structures to confirm molecular geometry .
- Chromatographic cross-validation: Compare retention times across HPLC (C18 column) and GC-MS systems .
Advanced: What strategies are recommended for assessing this compound's stability under varying experimental conditions?
Answer:
- Thermal stability: Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .
- pH stability: Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (220–400 nm) .
- Light sensitivity: Expose to UV (365 nm) and visible light; analyze photodegradation products via LC-MS .
Advanced: How can researchers design experiments to probe this compound's biological activity in the absence of prior toxicological data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
